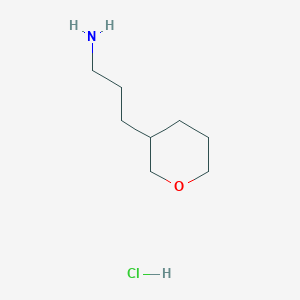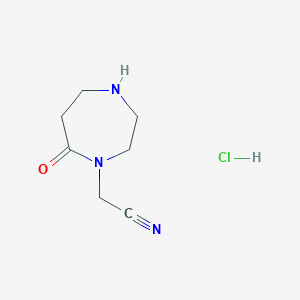
2,2-Dimethylhept-6-en-1-amine hydrochloride
Overview
Description
2,2-Dimethylhept-6-en-1-amine hydrochloride is an organic compound with a unique structure characterized by a heptene backbone with a dimethyl substitution at the second carbon and an amine group at the first carbon The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhept-6-en-1-amine hydrochloride typically involves the alkylation of a suitable amine precursor with a dimethylheptene derivative. One common method is the reaction of 2,2-dimethylhept-6-en-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhept-6-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2-Dimethylhept-6-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhept-6-en-1-amine hydrochloride involves its interaction with molecular targets, primarily through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylhept-6-en-1-amine
- 2,6-Dimethylhept-5-en-1-amine
Uniqueness
2,2-Dimethylhept-6-en-1-amine hydrochloride is unique due to its specific structural features, such as the dimethyl substitution and the presence of the hydrochloride salt. These characteristics confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
2,2-dimethylhept-6-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-4-5-6-7-9(2,3)8-10;/h4H,1,5-8,10H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXYKYHZPEUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC=C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[d][1,2,3]triazole](/img/structure/B1485171.png)



amine hydrochloride](/img/structure/B1485178.png)


![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485190.png)

